molecular formula C18H16N2O3S B2868323 Methyl 4-[(4,5-dimethyl-1,3-benzothiazol-2-yl)carbamoyl]benzoate CAS No. 888409-67-4

Methyl 4-[(4,5-dimethyl-1,3-benzothiazol-2-yl)carbamoyl]benzoate

Cat. No.: B2868323
CAS No.: 888409-67-4
M. Wt: 340.4
InChI Key: DWTATMYWHBILKZ-UHFFFAOYSA-N
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Description

Methyl 4-[(4,5-dimethyl-1,3-benzothiazol-2-yl)carbamoyl]benzoate is a chemical compound belonging to the benzothiazole family. Benzothiazoles are heterocyclic aromatic compounds containing sulfur and nitrogen atoms within a fused benzene and thiazole ring structure. This compound is characterized by its molecular structure, which includes a benzothiazole moiety attached to a benzoate ester group.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with 4,5-dimethyl-1,3-benzothiazol-2-amine and 4-carbonylbenzoic acid.

  • Reaction Conditions: The reaction involves the formation of an amide bond between the amine group of 4,5-dimethyl-1,3-benzothiazol-2-yl and the carboxylic acid group of 4-carbonylbenzoic acid. This reaction is usually carried out in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and a catalyst like 4-dimethylaminopyridine (DMAP).

  • Purification: The resulting product is purified through recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods: In an industrial setting, the synthesis of this compound is scaled up using continuous flow reactors or batch reactors. The process involves optimizing reaction conditions to achieve high yield and purity while minimizing by-products and waste.

Types of Reactions:

  • Reduction: Reduction reactions can be performed to reduce specific functional groups within the molecule.

  • Substitution: Substitution reactions can occur at various positions on the benzothiazole ring, leading to the formation of different derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Various electrophiles and nucleophiles can be employed to achieve substitution reactions.

Major Products Formed:

  • Oxidation Products: Hydroxylated derivatives, sulfones, and sulfoxides.

  • Reduction Products: Amines and alcohols.

  • Substitution Products: Halogenated derivatives, alkylated compounds, and other functionalized benzothiazoles.

Scientific Research Applications

Chemistry: Methyl 4-[(4,5-dimethyl-1,3-benzothiazol-2-yl)carbamoyl]benzoate is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

Biology: The compound has been studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

Medicine: Research has explored its use in drug discovery, particularly in the design of new therapeutic agents targeting various diseases.

Industry: The compound is utilized in the manufacturing of dyes, pigments, and other industrial chemicals due to its unique chemical properties.

Mechanism of Action

The mechanism by which Methyl 4-[(4,5-dimethyl-1,3-benzothiazol-2-yl)carbamoyl]benzoate exerts its effects involves interactions with specific molecular targets. These interactions can modulate biological pathways, leading to the desired therapeutic or industrial outcomes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • Benzothiazole: A parent compound with similar structural features.

  • Methyl 4-(5,5-dimethyl-1,3-dioxan-2-yl)benzoate: A structurally related compound with different functional groups.

  • 1,3-Benzothiazol-2(3H)-one: Another derivative within the benzothiazole family.

Uniqueness: Methyl 4-[(4,5-dimethyl-1,3-benzothiazol-2-yl)carbamoyl]benzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties compared to other benzothiazole derivatives.

This comprehensive overview provides a detailed understanding of this compound, its synthesis, reactions, applications, and comparison with similar compounds

Properties

IUPAC Name

methyl 4-[(4,5-dimethyl-1,3-benzothiazol-2-yl)carbamoyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O3S/c1-10-4-9-14-15(11(10)2)19-18(24-14)20-16(21)12-5-7-13(8-6-12)17(22)23-3/h4-9H,1-3H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWTATMYWHBILKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)SC(=N2)NC(=O)C3=CC=C(C=C3)C(=O)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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